molecular formula C13H12O2 B11901081 7-Ethyl-1-naphthoic acid CAS No. 824430-41-3

7-Ethyl-1-naphthoic acid

Cat. No.: B11901081
CAS No.: 824430-41-3
M. Wt: 200.23 g/mol
InChI Key: JGHDEIHDJOYWGK-UHFFFAOYSA-N
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Description

7-Ethyl-1-naphthoic acid is an organic compound belonging to the naphthoic acid family It is characterized by the presence of an ethyl group at the 7th position of the naphthalene ring and a carboxylic acid group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1-naphthoic acid typically involves the cyclization of ethyl-4-(4’-ethylphenyl)-butyrate followed by dehydrogenation. The process begins with the formylation of ethyl-4-(4’-ethylphenyl)-butyrate using isoamyl formate and sodium ethoxide. The formylated product is then cyclized using a mixture of orthophosphoric acid and sulfuric acid to yield 7-ethyl-3,4-dihydronaphthoic acid. Finally, dehydrogenation of this intermediate with sulfur yields this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthoic acids, alcohols, aldehydes, and other functionalized derivatives.

Scientific Research Applications

7-Ethyl-1-naphthoic acid has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active naphthalene derivatives.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-ethyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.

Comparison with Similar Compounds

    1-Naphthoic acid: Lacks the ethyl group at the 7th position, resulting in different chemical and biological properties.

    2-Naphthoic acid: The carboxylic acid group is at the 2nd position, leading to variations in reactivity and applications.

    7-Methoxy-1-naphthoic acid:

Uniqueness: 7-Ethyl-1-naphthoic acid is unique due to the presence of the ethyl group at the 7th position, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other naphthoic acids and contributes to its specific properties and uses.

Properties

CAS No.

824430-41-3

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

7-ethylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H12O2/c1-2-9-6-7-10-4-3-5-11(13(14)15)12(10)8-9/h3-8H,2H2,1H3,(H,14,15)

InChI Key

JGHDEIHDJOYWGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC=C2C(=O)O)C=C1

Origin of Product

United States

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